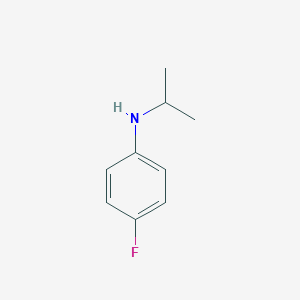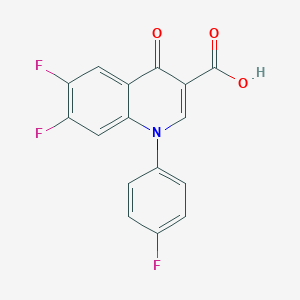
6,7-Difluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Overview
Description
6,7-Difluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a member of the fluoroquinolone family, which is known for its potent antibacterial properties. This compound is characterized by the presence of multiple fluorine atoms, which enhance its biological activity and stability. Fluoroquinolones, including this compound, are widely used in the treatment of bacterial infections due to their ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription.
Mechanism of Action
Target of Action
The primary target of this compound is bacterial DNA-gyrase , an enzyme critical for bacterial DNA replication . This enzyme is responsible for supercoiling the bacterial DNA, which is necessary for various DNA processes such as replication, transcription, and recombination .
Mode of Action
The compound interacts with its target by inhibiting the bacterial DNA-gyrase . This inhibition disrupts the supercoiling process, leading to the cessation of DNA replication and ultimately bacterial cell death .
Biochemical Pathways
The affected pathway is the DNA replication pathway in bacteria . By inhibiting DNA-gyrase, the compound prevents the unwinding of the DNA helix, which is a crucial step in DNA replication . This disruption leads to the cessation of bacterial growth and proliferation .
Pharmacokinetics
Like other fluoroquinolones, it is expected to have good oral bioavailability . The compound’s solubility, density, and melting point suggest that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and proliferation . By preventing DNA replication, the compound causes bacterial cell death, effectively combating bacterial infections .
Biochemical Analysis
Cellular Effects
Fluoroquinolones are known to have a high level of antibacterial activity due to their enhanced penetration ability through cell membranes . They affect bacterial reproduction by inhibiting bacterial DNA-gyrase .
Molecular Mechanism
Fluoroquinolones are known to inhibit bacterial DNA-gyrase, preventing the supercoiling of bacterial DNA and thereby inhibiting bacterial replication .
Temporal Effects in Laboratory Settings
It is known that fluoroquinolones have high photo-and thermo-stabilities .
Metabolic Pathways
Fluoroquinolones are known to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Difluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1-(4-fluorophenyl)-6,7-difluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid ethyl ester.
Cyclization: The cyclization step forms the quinoline ring structure, which is crucial for the biological activity of the compound.
Hydrolysis: The ester group is hydrolyzed to yield the carboxylic acid.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: For controlled reaction conditions and scalability.
Purification: Techniques such as crystallization and chromatography are used to purify the final product.
Quality Control: Rigorous testing to ensure the compound meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
6,7-Difluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes several types of chemical reactions:
Oxidation: Can be oxidized to form quinolone derivatives.
Reduction: Reduction reactions can modify the quinoline ring.
Substitution: Halogen atoms can be substituted with other functional groups to create derivatives with varied biological activities.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Include quinolone N-oxides.
Reduction Products: Include dihydroquinolines.
Substitution Products: Include various functionalized quinolones with enhanced or modified biological activities.
Scientific Research Applications
6,7-Difluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with bacterial enzymes and potential as an antibacterial agent.
Medicine: Investigated for its efficacy in treating bacterial infections, especially those resistant to other antibiotics.
Industry: Utilized in the development of new antibacterial drugs and in the study of drug resistance mechanisms.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different substitution patterns.
Levofloxacin: Known for its broad-spectrum antibacterial activity.
Moxifloxacin: Notable for its enhanced activity against Gram-positive bacteria.
Uniqueness
6,7-Difluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific fluorination pattern, which enhances its stability and biological activity compared to other fluoroquinolones. This makes it particularly effective against certain bacterial strains that may be resistant to other antibiotics.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can continue to develop new and more effective antibacterial agents.
Properties
IUPAC Name |
6,7-difluoro-1-(4-fluorophenyl)-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F3NO3/c17-8-1-3-9(4-2-8)20-7-11(16(22)23)15(21)10-5-12(18)13(19)6-14(10)20/h1-7H,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCWKPZDWFXAFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C(=O)C3=CC(=C(C=C32)F)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80440142 | |
| Record name | 6,7-Difluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103994-99-6 | |
| Record name | 6,7-Difluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103994-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Difluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
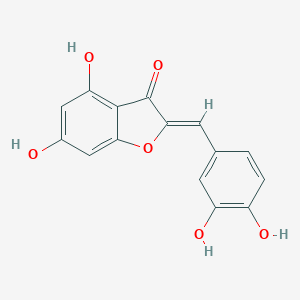

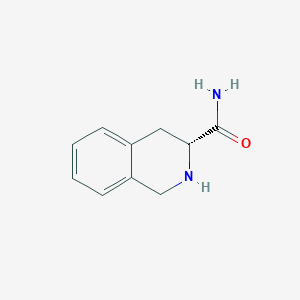
![Ethanone, 1-[1-(3-butenyl)cyclopentyl]-(9CI)](/img/structure/B138846.png)
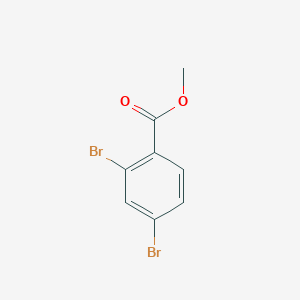
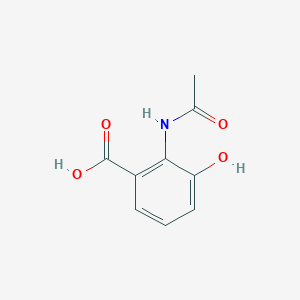
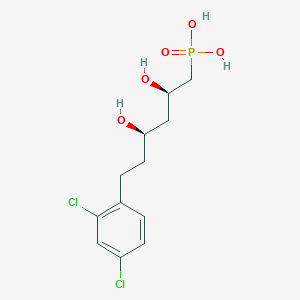
![(R)-5-(Azidomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone](/img/structure/B138858.png)
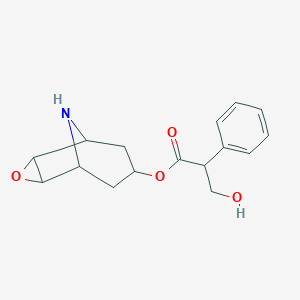
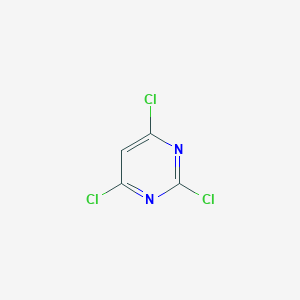

![N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B138871.png)
